molecular formula C9H9ClF2O B2655743 (2S)-1-(3-chloro-2,6-difluorophenyl)propan-2-ol CAS No. 2227844-63-3

(2S)-1-(3-chloro-2,6-difluorophenyl)propan-2-ol

Cat. No.: B2655743
CAS No.: 2227844-63-3
M. Wt: 206.62
InChI Key: WDQMPQQHEQADFC-YFKPBYRVSA-N
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Description

(2S)-1-(3-chloro-2,6-difluorophenyl)propan-2-ol is a chiral compound with a specific stereochemistry at the second carbon atom. This compound is characterized by the presence of a chloro and two fluoro substituents on the phenyl ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-(3-chloro-2,6-difluorophenyl)propan-2-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 3-chloro-2,6-difluorobenzene.

    Grignard Reaction: The precursor undergoes a Grignard reaction with a chiral auxiliary to introduce the propan-2-ol moiety.

    Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to isolate the (2S)-enantiomer.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a chiral catalyst to achieve enantioselective hydrogenation.

    Enzymatic Resolution: Employing enzymes to selectively produce the desired enantiomer.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into various alcohol derivatives.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles like hydroxide ions or amines.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of different alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2S)-1-(3-chloro-2,6-difluorophenyl)propan-2-ol has various applications in scientific research:

    Chemistry: Used as a chiral building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-1-(3-chloro-2,6-difluorophenyl)propan-2-ol involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that recognize the chiral center.

    Pathways: The compound may modulate biochemical pathways by binding to active sites or altering enzyme activity.

Comparison with Similar Compounds

    (2R)-1-(3-chloro-2,6-difluorophenyl)propan-2-ol: The enantiomer of the compound with different stereochemistry.

    1-(3-chloro-2,6-difluorophenyl)ethanol: Lacks the chiral center.

    1-(3-chloro-2,6-difluorophenyl)propan-1-ol: Different position of the hydroxyl group.

Uniqueness:

    Chirality: The (2S)-enantiomer exhibits unique interactions due to its specific stereochemistry.

    Substituent Effects: The presence of chloro and fluoro groups influences its reactivity and properties.

Properties

IUPAC Name

(2S)-1-(3-chloro-2,6-difluorophenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF2O/c1-5(13)4-6-8(11)3-2-7(10)9(6)12/h2-3,5,13H,4H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQMPQQHEQADFC-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=CC(=C1F)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=C(C=CC(=C1F)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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